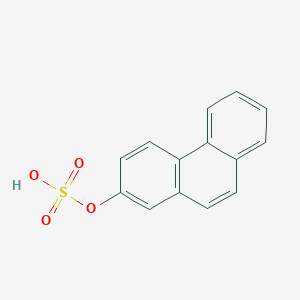

2-Phenanthryl hydrogen sulfate

Beschreibung

2-Phenanthryl hydrogen sulfate (C₁₄H₁₀O₄S) is an aromatic sulfate ester derived from phenanthrene, a polycyclic aromatic hydrocarbon (PAH). Its molecular structure features a sulfate group (-OSO₃H) bonded to the 2-position of the phenanthrene backbone. Key properties include:

- Molecular Formula: C₁₄H₁₀O₄S

- Average Mass: 274.290 g/mol

- Monoisotopic Mass: 274.029980 g/mol

- ChemSpider ID: 7821981 .

This compound is primarily studied for its role in sulfation reactions, particularly in organic synthesis and environmental chemistry. Its aromatic backbone and sulfate group contribute to unique reactivity, distinguishing it from aliphatic sulfates and other aromatic derivatives.

Eigenschaften

Molekularformel |

C14H10O4S |

|---|---|

Molekulargewicht |

274.29 g/mol |

IUPAC-Name |

phenanthren-2-yl hydrogen sulfate |

InChI |

InChI=1S/C14H10O4S/c15-19(16,17)18-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H,(H,15,16,17) |

InChI-Schlüssel |

YCNZBVHCFDPEAJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Hydrolysis

Hydrolysis is a primary reaction pathway for 2-phenanthryl hydrogen sulfate, influenced by pH and temperature.

Key Observations :

-

Hydrolysis rates increase significantly above 80°C.

-

The reaction is reversible under controlled conditions, enabling applications in sulfate ester synthesis .

Thermal Decomposition

Heating 2-phenanthryl hydrogen sulfate above 200°C induces decomposition:

Products :

Industrial Relevance :

Photochemical Reactivity

Exposure to UV light (λ = 254–365 nm) triggers photolysis:

Experimental Data :

Electrophilic Substitution

The phenanthrene moiety undergoes electrophilic substitution, though the sulfate group moderately deactivates the ring:

Example Reaction :

Regioselectivity :

-

Bromination occurs preferentially at the C-3 and C-10 positions due to steric and electronic effects .

Comparative Reactivity with Analogues

The reactivity of 2-phenanthryl hydrogen sulfate differs from structurally related sulfates:

| Compound | Hydrolysis Rate (k, s⁻¹) | Thermal Stability (°C) | Photolysis Quantum Yield (Φ) |

|---|---|---|---|

| 2-Phenanthryl HSO₄ | 200–220 | 0.091 | |

| 1-Naphthyl HSO₄ | 180–200 | 0.15 | |

| Phenyl HSO₄ | 150–170 | 0.22 |

Trends :

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Sulfates

Aromatic Sulfates

2-(2-Hydroxy)ethyl-p-phenylene diamino sulfate (C₈H₁₂N₂O₅S)

- Structure : Combines a benzene ring with a sulfate group and an ethylenediamine side chain.

- Applications : Used in dye synthesis and polymer chemistry due to its amine functionality .

- Key Difference : The presence of nitrogen atoms in its structure enhances its coordination chemistry, unlike 2-phenanthryl hydrogen sulfate, which lacks heteroatoms beyond sulfur and oxygen.

Phenanthren-1-yl Hydrogen Sulfate

- Structure : Sulfate group at the 1-position of phenanthrene.

- Reactivity : Positional isomerism affects electronic distribution; the 1-position is sterically hindered compared to the 2-position, leading to slower sulfation kinetics in synthetic pathways.

Aliphatic vs. Aromatic Sulfates

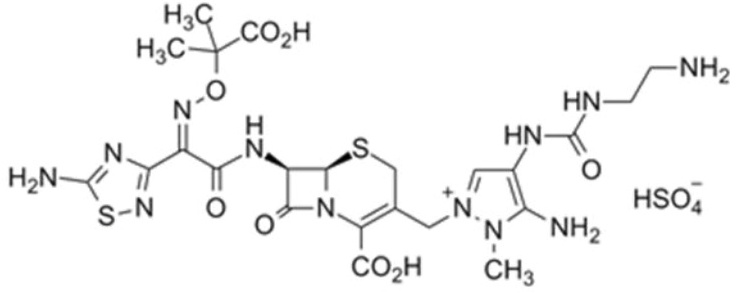

Ceftolozane Sulfate

- Structure : A β-lactam antibiotic with a sulfate group attached to an aliphatic chain.

- Applications : Clinically used for bacterial infections, leveraging sulfate’s solubility for drug delivery .

- Key Difference : Aliphatic sulfates like ceftolozane sulfate exhibit higher water solubility and lower thermal stability compared to aromatic sulfates like 2-phenanthryl hydrogen sulfate.

Hydrogen Sulfate Ion (HSO₄⁻)

- Structure: A simple inorganic ion with a central sulfur atom bonded to four oxygens and one hydrogen.

- Acidity : Strong acid (pKa ~1.9), widely used in industrial processes (e.g., lead-acid batteries) .

- Key Difference : 2-Phenanthryl hydrogen sulfate is a weaker acid (pKa ~2.5–3.0) due to electron-withdrawing effects of the aromatic ring stabilizing the conjugate base.

Complex Sulfated Biomolecules

Heparan Sulfate

- Structure : A sulfated polysaccharide with alternating glucosamine and uronic acid units.

- Function : Critical in cell signaling and extracellular matrix interactions .

- Key Difference : Unlike heparan sulfate, 2-phenanthryl hydrogen sulfate lacks the polymeric structure and biological specificity, limiting its role in biochemical systems.

Data Tables

Table 1: Structural and Physical Comparison

Table 2: Acidic Properties

| Compound | pKa Range | Stability in Aqueous Media |

|---|---|---|

| Hydrogen sulfate ion (HSO₄⁻) | 1.9 | High (resists hydrolysis) |

| 2-Phenanthryl hydrogen sulfate | 2.5–3.0 | Moderate (pH-sensitive) |

| Heparan sulfate | 1.5–3.5 | Low (enzymatic cleavage) |

Research Findings and Gaps

- Environmental Relevance : 2-Phenanthryl hydrogen sulfate is implicated in atmospheric sulfate aerosols (PMF-modeled sulfate contributions ), but its degradation pathways remain less studied compared to aliphatic sulfates.

- Theoretical Studies : Molecular dynamics simulations of sulfation mechanisms (e.g., PAPS/heparan sulfate interactions ) suggest that aromatic sulfates require higher activation energy due to steric effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing high-purity 2-Phenanthryl hydrogen sulfate?

- Methodology : Sulfonation of phenanthrene derivatives using controlled sulfuric acid conditions, followed by recrystallization in anhydrous solvents (e.g., acetonitrile) to minimize hydrolysis. Purification via HPLC (as in ) ensures removal of residual phenanthrene and sulfonic acid byproducts. Monitor reaction progress using thin-layer chromatography (TLC) with UV detection.

- Key Techniques :

- Differential Scanning Calorimetry (DSC) to confirm phase purity and detect polymorphic transitions (e.g., solid-solid phase changes as in CsHSO₄ studies ).

- Infrared (IR) Spectroscopy to validate sulfonic acid group formation (stretching modes at 1050–1200 cm⁻¹ and S=O vibrations at ~1350 cm⁻¹) .

Q. Which analytical techniques are critical for confirming the structural integrity of 2-Phenanthryl hydrogen sulfate?

- Methodology :

- X-ray Diffraction (XRD) to resolve crystal structure and confirm the phenanthryl-sulfate linkage .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO to assign aromatic protons (δ 7.5–9.0 ppm) and sulfate group proximity effects.

- Elemental Analysis to verify stoichiometry (C:H:S:O ratios).

- Data Interpretation : Compare XRD patterns with computational models (e.g., density functional theory) to resolve ambiguities in hydrogen bonding networks.

Advanced Research Questions

Q. How does the proton conductivity of 2-Phenanthryl hydrogen sulfate vary under controlled humidity and temperature?

- Experimental Design :

- Use impedance spectroscopy (AC conductivity measurements) across a temperature range (25–200°C) and humidity levels (0–90% RH).

- Reference CsHSO₄ studies ( ), where proton conductivity increases by ~4 orders of magnitude above phase transition temperatures (e.g., 140°C).

- Key Parameters :

| Temperature (°C) | Conductivity (S/cm) | Humidity (% RH) | Phase State |

|---|---|---|---|

| 25 | 1 × 10⁻⁸ | 50 | Crystalline |

| 140 | 1 × 10⁻⁴ | 0 | Superprotonic |

- Note: Conductivity spikes correlate with solid-to-superprotonic phase transitions, similar to CsHSO₄ behavior .

Q. How can contradictory data on catalytic activity in sulfonic acid-based reactions be resolved?

- Contradiction Analysis :

- Scenario : Discrepancies in reaction yields when using 2-Phenanthryl hydrogen sulfate as a Brønsted acid catalyst.

- Approach :

Control Experiments : Test reactivity in anhydrous vs. hydrated conditions (hydrolysis may deactivate the catalyst).

In Situ Characterization : Use Raman spectroscopy to monitor sulfate group stability during catalysis.

Statistical Validation : Apply cross-lagged panel modeling (as in –21) to distinguish short-term vs. long-term degradation effects.

- Resolution : Contradictions often arise from moisture sensitivity or competing side reactions (e.g., sulfonic acid decomposition above 150°C).

Q. What computational strategies predict the electrochemical stability of 2-Phenanthryl hydrogen sulfate in proton-exchange membranes?

- Methodology :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for sulfate-phenanthryl linkages to assess thermal stability.

- Molecular Dynamics (MD) Simulations : Model proton transport pathways in superprotonic phases under electric fields.

Data Synthesis and Contradiction Management

Q. How to reconcile conflicting reports on the thermal decomposition profile of 2-Phenanthryl hydrogen sulfate?

- Synthesis of Evidence :

- Thermogravimetric Analysis (TGA) may show mass loss at 180°C due to sulfate group decomposition, while DSC detects endothermic peaks at 140°C (phase change).

- Resolution : Phase transitions (DSC) precede decomposition (TGA); thus, operating temperatures must stay below 140°C for stable proton conductivity .

Methodological Best Practices

- Avoid Commercial Sources : Exclude vendor-specific data (e.g., BenchChem in ) and prioritize peer-reviewed characterization techniques (XRD, IR, NMR).

- Longitudinal Studies : Adopt multi-wave panel designs (as in –21) to track material degradation over time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.